molecular formula C7H14O3 B3052462 Methyl 2-hydroxy-3-methylpentanoate CAS No. 41654-19-7

Methyl 2-hydroxy-3-methylpentanoate

Cat. No. B3052462
CAS RN: 41654-19-7
M. Wt: 146.18 g/mol
InChI Key: OQXGUAUSWWFHOM-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-3-methylpentanoate” is a chemical compound with the molecular formula C7H14O3 . It is also known as "Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-hydroxy-3-methylpentanoate” consists of seven carbon atoms, fourteen hydrogen atoms, and three oxygen atoms . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-3-methylpentanoate” has a molecular weight of 146.1843 . It has a density of 1.0±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a flash point of 65.6±6.9 °C . It also has a molar refractivity of 37.7±0.3 cm3 .

Safety and Hazards

“Methyl 2-hydroxy-3-methylpentanoate” is labeled with the GHS07 pictogram, indicating that it is a hazardous substance . It has hazard statements H227, H315, H319, H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-hydroxy-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXGUAUSWWFHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334542
Record name Methyl 2-hydroxy-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-3-methylpentanoate

CAS RN

41654-19-7
Record name Methyl 2-hydroxy-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 2-hydroxy-3-methylpentanoate in the context of fruit flavor?

A: Methyl 2-hydroxy-3-methylpentanoate contributes significantly to the aroma profile of certain fruits. For instance, it is a key volatile component in rambai fruit ( Baccaurea motleyana), alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-4-methylpentanoate []. Its presence has also been detected in other fruits like duku and langsat (both varieties of Lansium domesticum) although these fruits are dominated by sesquiterpene hydrocarbons [].

Q2: Does the stereochemistry of Methyl 2-hydroxy-3-methylpentanoate influence its odor profile?

A: Yes, the stereochemistry plays a crucial role in the odor characteristics of this compound. Research indicates that different stereoisomers of Methyl 2-hydroxy-3-methylpentanoate exhibit distinct odor profiles. While all diastereomers possess a walnut-like aroma, their intensity and specific nuances differ []. For example, the (R,S)- and the (S,S)-isomers were identified in pink guava, contributing to its fruity aroma, while the (S,R)- and (R,R)-isomers were absent []. This highlights the importance of stereoselective synthesis when targeting specific aroma profiles.

Q3: How does the odor potency of Methyl 2-hydroxy-3-methylpentanoate compare to its structural analogs?

A: Comparing the odor potency of various esters, including Methyl 2-hydroxy-3-methylpentanoate and its analogs, reveals intriguing structure-odor relationships. For example, Ethyl 3-methyl-2-oxopentanoate (3), a structurally related compound, possesses a more potent and desirable fresh walnut, fruity odor compared to many of the tested 2-hydroxy-3-methylpentanoates []. This suggests that subtle structural modifications can significantly impact the odor threshold and perceived quality. Further research into structure-activity relationships could guide the development of novel fragrance compounds with improved olfactory properties.

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